

YIL781 Hydrochloride: Application Notes and Protocols for Studying Cocaine-Induced Hyperlocomotion

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Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B560414

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Introduction

YIL781 hydrochloride is a potent and selective antagonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor critically involved in reward pathways and the reinforcing effects of drugs of abuse.[1][2] Cocaine, a widely abused psychostimulant, induces significant hyperlocomotion in animal models, a behavioral phenotype correlated with its rewarding and addictive properties.[3][4][5] Recent research has identified the ghrelin system as a key modulator of dopamine signaling, which is central to cocaine's mechanism of action.[1][2] **YIL781 hydrochloride** has emerged as a valuable pharmacological tool to investigate the role of the ghrelin receptor in cocaine-induced behaviors.

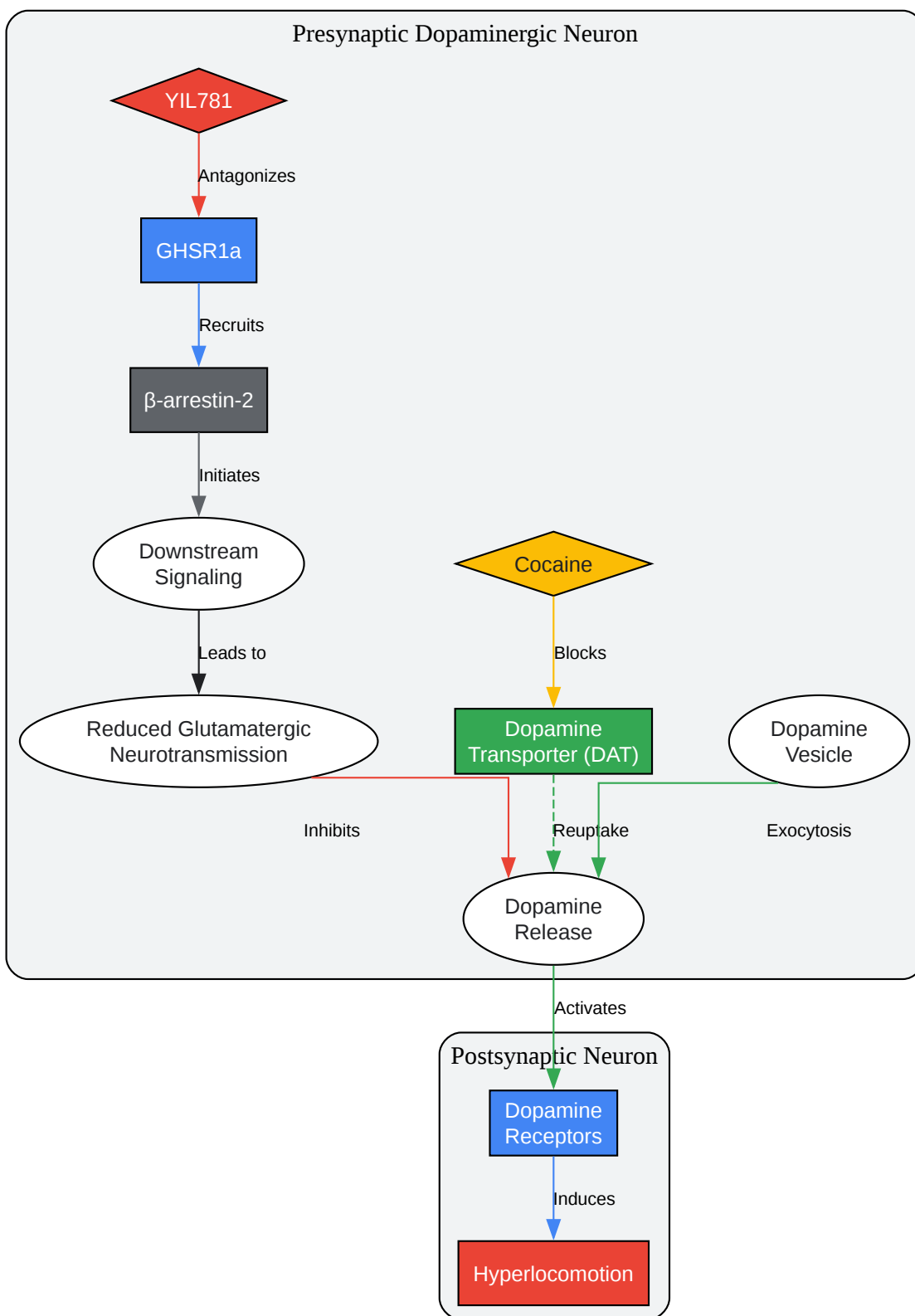
These application notes provide a comprehensive overview of the use of **YIL781 hydrochloride** for studying cocaine-induced hyperlocomotion, including its mechanism of action, detailed experimental protocols, and quantitative data.

Mechanism of Action

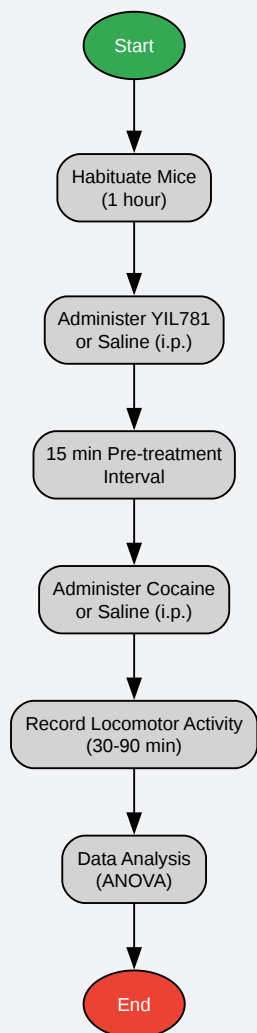
YIL781 hydrochloride acts as a competitive antagonist at the ghrelin receptor (GHSR1a) with a reported K_i of 17 nM. Its inhibitory effect on cocaine-induced hyperlocomotion is not solely based on blocking G-protein-mediated signaling. Studies have revealed a crucial role for β -

arrestin-2, a protein involved in GPCR desensitization and signaling, in the therapeutic potential of YIL781.[1][2] The attenuation of cocaine-induced hyperlocomotion by YIL781 is dependent on intact β -arrestin-2 signaling in dopamine neurons.[1] This suggests that YIL781 may exert its effects by modulating a specific signaling cascade downstream of GHSR1a that is β -arrestin-2-dependent.

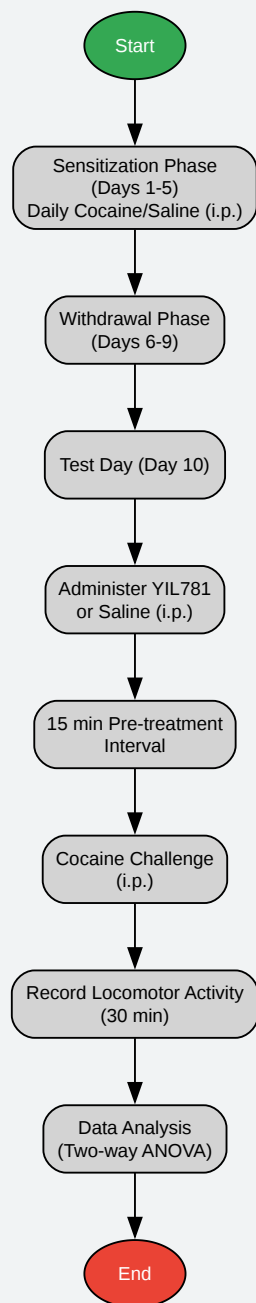
Signaling Pathway of YIL781 in Modulating Cocaine's Effects

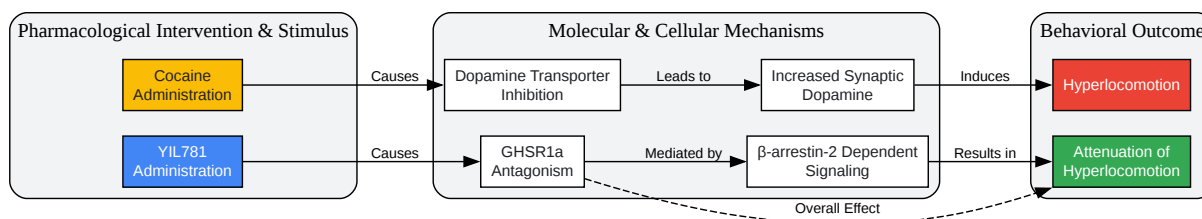


Protocol 1: Acute Cocaine-Induced Hyperlocomotion



Protocol 2: Cocaine-Induced Locomotor Sensitization





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References

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